1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
Overview
Description
1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone is a heterocyclic compound with a molecular formula of C13H17BrN2O. This compound is part of the indole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and brominated compounds.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity .
Chemical Reactions Analysis
Types of Reactions
1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-[7-Amino-5-(2-chloropropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
- 1-[7-Amino-5-(2-fluoropropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
- 1-[7-Amino-5-(2-iodopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone
Uniqueness
1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethanone is unique due to the presence of the bromopropyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[7-amino-5-(2-bromopropyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-8(14)5-10-6-11-3-4-16(9(2)17)13(11)12(15)7-10/h6-8H,3-5,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBRXGMGLQWCMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)N)N(CC2)C(=O)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602332 | |
Record name | 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160968-95-6 | |
Record name | 1-[7-Amino-5-(2-bromopropyl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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